molecular formula C18H16ClN3O6S2 B3006639 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 886926-70-1

3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B3006639
CAS No.: 886926-70-1
M. Wt: 469.91
InChI Key: HGFIWCYSBVRVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide (hereafter referred to as the target compound) is a sulfonamide-oxadiazole hybrid characterized by a propanamide linker bridging a 4-chlorophenylsulfonyl group and a 1,3,4-oxadiazole ring substituted with a 2-(methylsulfonyl)phenyl moiety. Such compounds are often synthesized via multistep protocols involving nucleophilic substitutions, cyclization, and coupling reactions .

  • Formation of the oxadiazole core via cyclization of thiosemicarbazides or hydrazides.
  • Sulfonation and sulfonyl chloride coupling to introduce the 4-chlorophenylsulfonyl group.
  • Amide bond formation to link the propanamide chain.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O6S2/c1-29(24,25)15-5-3-2-4-14(15)17-21-22-18(28-17)20-16(23)10-11-30(26,27)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFIWCYSBVRVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound generally involves the coupling of sulfonyl chlorides with amines or other nucleophiles. The synthetic pathway typically includes:

  • Formation of the sulfonamide : Reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine.
  • Introduction of the oxadiazole moiety : Cyclization involving the methylsulfonyl-substituted phenyl group to form the oxadiazole ring.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives possess significant antibacterial properties. For instance, compounds similar to this one have shown effectiveness against various Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some studies indicate that derivatives containing oxadiazole rings demonstrate cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Induction of Apoptosis in Cancer Cells : Compounds containing oxadiazole have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • A study published in Molecules reported that similar oxadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Research in European Journal of Medicinal Chemistry highlighted that certain sulfonamide derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., HCT116) with IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC Values (µg/mL)Reference
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli32
AnticancerHCT116 (colon cancer)<10
AnticancerMCF7 (breast cancer)<15

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising a 1,3,4-oxadiazole ring, a sulfonamide group, and various aromatic substituents. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the sulfonamide and propanamide functionalities.

Table 1: Key Structural Features

ComponentDescription
Oxadiazole RingFive-membered heterocycle
Sulfonamide GroupEnhances solubility and bioactivity
Aromatic SubstituentsContributes to biological activity

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have reported the anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. Studies have highlighted its potential against resistant strains of bacteria, suggesting its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has shown that derivatives similar to this compound can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Anticancer Evaluation

In a study published in PMC, derivatives of oxadiazole were synthesized and evaluated for their anticancer activity. The results indicated that certain derivatives had IC50 values below 10 µM against multiple cancer cell lines, suggesting strong potential for further development as anticancer agents .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial efficacy of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds were tested for their minimum inhibitory concentration (MIC), with promising results indicating significant activity at low concentrations .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Differences vs. Target Compound Reference
3-[(4-Methylphenyl)sulfonyl]-N-{5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}propanamide 4-Methylphenylsulfonyl (vs. 4-chlorophenylsulfonyl) 449.496 N/A N/A Methyl group instead of chlorine on phenylsulfonyl
3-((4-Chlorophenyl)sulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)propanamide 2-(Phenylthio)ethyl on oxadiazole (vs. 2-(methylsulfonyl)phenyl) 451.9 N/A N/A Thioether vs. sulfonyl group on oxadiazole
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide 2-Amino-thiazole and ethoxyphenyl substituents 367.46 177–178 80 Thiazole moiety and ethoxy group

Key Observations :

  • Bioisosteric Replacements : Substituting the methylsulfonylphenyl group with a phenylthioethyl moiety () introduces a thioether linkage, which may enhance metabolic stability but reduce electrophilic reactivity .
  • Heterocyclic Modifications: The incorporation of a 2-amino-thiazole group () introduces hydrogen-bonding capacity, which could improve solubility and target engagement .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound is sparse, analogs provide insights:

  • Solubility : The methylsulfonyl group in the target compound increases polarity compared to phenylthioethyl derivatives (), suggesting better aqueous solubility .
  • Melting Points : Higher melting points (e.g., 177–178°C in ) correlate with crystalline stability, which is advantageous for formulation .
  • Synthetic Yields : Yields for oxadiazole derivatives range from 60–80% (), indicating moderate efficiency in cyclization and coupling steps .

Spectroscopic Comparisons

  • IR Spectroscopy : Sulfonyl stretching vibrations (~1340 cm⁻¹) and aromatic C=C stretches (~1520 cm⁻¹) are consistent across analogs (e.g., ) .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide, and how can they be addressed methodologically?

  • Synthesis Challenges :

  • Oxadiazole ring formation : Cyclization of hydrazide intermediates often requires harsh conditions (e.g., POCl₃ or H₂SO₄), which may degrade sensitive functional groups. Alternative methods, such as microwave-assisted synthesis, can improve yield and purity .
  • Sulfonation steps : Introducing the sulfonyl group on the chlorophenyl moiety requires precise stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) to avoid over-sulfonation. Monitoring via TLC or HPLC is critical .
    • Purification : Column chromatography with gradient elution (hexane:EtOAc) is recommended to separate byproducts, as evidenced by similar oxadiazole derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • 1H/13C-NMR :

  • The sulfonyl groups (4-chlorophenyl and methylsulfonyl) produce distinct deshielded peaks in the aromatic region (δ 7.5–8.5 ppm for protons; δ 120–140 ppm for carbons).
  • The oxadiazole ring’s N–CH₂ protons appear as a singlet near δ 4.5–5.0 ppm .
    • IR Spectroscopy :
  • Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and oxadiazole (C=N stretching at ~1600 cm⁻¹) functional groups .
    • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for analogous sulfonamide-oxadiazole hybrids (e.g., P21/c space group, Z = 4) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial Activity :

  • Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to sulfamethoxazole derivatives .
    • Anticancer Screening :
  • Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Note that methylsulfonyl groups enhance apoptosis induction in similar compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

  • Modifications :

  • Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance sulfonamide reactivity.
  • Introduce hydrophilic groups (e.g., -OH) on the oxadiazole ring to improve solubility without compromising activity .
    • Targeted Drug Design :
  • Docking studies (e.g., AutoDock Vina) against COX-2 or EGFR kinases, where sulfonamide-oxadiazole hybrids show affinity .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ across studies)?

  • Standardization :

  • Use identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time).
  • Validate purity (>95% via HPLC) to exclude confounding by impurities .
    • Mechanistic Follow-Up :
  • Perform Western blotting for apoptosis markers (e.g., caspase-3) or ROS assays to confirm consistency in mode of action .

Q. How can in vivo pharmacokinetic properties be improved for this compound?

  • Prodrug Strategies :

  • Esterify the propanamide moiety to enhance oral bioavailability, as seen in sulfonamide prodrugs .
    • Nanoparticle Formulation :
  • Encapsulate in PLGA nanoparticles to prolong half-life, leveraging studies on sulfonamide-loaded carriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.